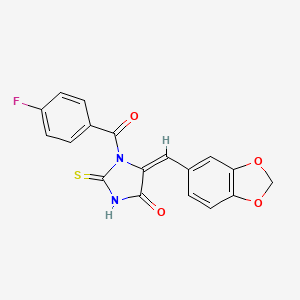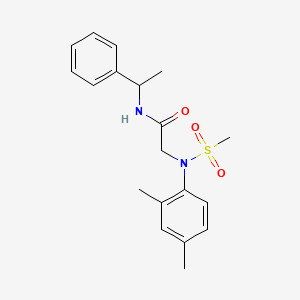![molecular formula C21H32N2O4 B6114742 1-[4-[[Bis(prop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6114742.png)
1-[4-[[Bis(prop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[[Bis(prop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features a combination of phenoxy, morpholine, and amino functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[Bis(prop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenoxy intermediate, followed by the introduction of the morpholine ring and the bis(prop-2-enyl)amino group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: 1-[4-[[Bis(prop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
1-[4-[[Bis(prop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound can be utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[4-[[Bis(prop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The phenoxy and morpholine groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The bis(prop-2-enyl)amino group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
類似化合物との比較
1-[bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol: This compound shares the bis(prop-2-enyl)amino group but differs in the presence of a carbazole moiety instead of the phenoxy and morpholine groups.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have similar structural features but include indole and pyrimidine moieties.
Uniqueness: 1-[4-[[Bis(prop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to its combination of phenoxy, morpholine, and bis(prop-2-enyl)amino functionalities. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[4-[[bis(prop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-4-8-22(9-5-2)15-18-6-7-20(21(14-18)25-3)27-17-19(24)16-23-10-12-26-13-11-23/h4-7,14,19,24H,1-2,8-13,15-17H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQPTDJVPXCHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(CC=C)CC=C)OCC(CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6114661.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6114681.png)
![2-Bromo-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B6114684.png)

![N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6114695.png)
![N-(4-chlorophenyl)-N'-(2-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B6114701.png)

![3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6114716.png)
![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B6114722.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6114735.png)
![(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B6114750.png)
![1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride](/img/structure/B6114763.png)
